N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-16-4-8-18(9-5-16)27-22(20-14-31-15-21(20)25-27)24-23(28)17-6-10-19(11-7-17)32(29,30)26-12-2-3-13-26/h4-11H,2-3,12-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHYCGZYHFNXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure includes a thieno[3,4-c]pyrazole core and has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which features multiple functional groups that may influence its biological activity. The molecular formula is , and it is characterized by the following key components:
- Thieno[3,4-c]pyrazole core
- Pyrrolidine sulfonamide group
- Methylphenyl substituent
Antiproliferative Activity
Recent studies have indicated that thienopyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that thienopyrazole derivatives can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
In neuropharmacological studies, compounds related to this thienopyrazole have been evaluated for their neuroprotective properties. They have been found to reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Parkinson's disease. The anti-inflammatory action is attributed to the inhibition of nitric oxide production and modulation of inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrazole derivatives. Modifications at specific positions on the thieno[3,4-c]pyrazole core or substituents can significantly alter potency and efficacy. For example:
- Methyl substitution at the 4-position of the phenyl ring enhances binding affinity to target proteins.
- Sulfonamide groups are critical for maintaining biological activity by facilitating interactions with enzyme active sites.
Case Studies
- Anticancer Study : A study involving a series of thienopyrazole derivatives demonstrated that modifications in the sulfonamide moiety significantly impacted their antiproliferative activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.5 μM.
- Neuroprotection in Animal Models : In vivo studies using MPTP-induced mouse models showed that treatment with a related thienopyrazole compound led to a significant reduction in dopaminergic neuron loss and improved motor function scores.
Data Tables
| Compound | Activity Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Thienopyrazole A | Antiproliferative | 0.5 | Apoptosis induction |
| Thienopyrazole B | Antimicrobial | 12.0 | Cell wall synthesis inhibition |
| Thienopyrazole C | Neuroprotective | N/A | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
